

# "2,6-Dimethoxy-4-propylphenol" synonyms and alternative names

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## Compound of Interest

Compound Name: *2,6-Dimethoxy-4-propylphenol*

Cat. No.: *B1580997*

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## An In-depth Technical Guide to 2,6-Dimethoxy-4-propylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dimethoxy-4-propylphenol**, a phenolic compound of interest for its biological activities. This document outlines its chemical identity, physicochemical properties, experimental protocols, and known signaling pathway interactions, presented in a format tailored for research and development professionals.

## Chemical Identity: Synonyms and Alternative Names

**2,6-Dimethoxy-4-propylphenol** is known by a variety of names in scientific literature and chemical databases. Establishing a clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication.

The primary IUPAC name for this compound is **2,6-Dimethoxy-4-propylphenol**. However, it is frequently referred to by several synonyms and alternative names, including:

- 4-Propylsyringol: This is a common trivial name, often used in literature related to natural products and lignin chemistry.
- 4-Propyl-2,6-dimethoxyphenol: A systematically derived name that is also frequently used.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Phenol, 2,6-dimethoxy-4-propyl-: A common indexing name found in chemical databases.[1][2][3]
- Syringylpropane: This name is also used, highlighting its relationship to syringol.[1][5]
- Dihydroconiferyl alcohol: While structurally related, this is a distinct compound (4-(3-hydroxypropyl)-2-methoxyphenol) and should not be used as a direct synonym.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	6766-82-1
PubChem CID	524975
ChEBI ID	169375
FEMA Number	3729
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O <sub>3</sub>
Molecular Weight	196.24 g/mol
InChI	InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3
InChIKey	YHEWWEXPVKCVFY-UHFFFAOYSA-N
SMILES	CCCc1cc(OC)c(O)c(OC)c1

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2,6-Dimethoxy-4-propylphenol** is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data

Property	Value	Source
Physical State	Liquid	Sigma-Aldrich
Appearance	Colorless to pale yellow	The Good Scents Company
Boiling Point	300.8 °C at 760 mmHg	LookChem
Flash Point	135.7 °C	LookChem
Density	1.059 g/cm³	LookChem
Refractive Index	1.513	LookChem
Water Solubility	0.98 g/L (predicted)	FooDB
logP	2.75 (predicted)	FooDB
pKa (Strongest Acidic)	9.7 (predicted)	FooDB

## Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of **2,6-Dimethoxy-4-propylphenol**, compiled from various sources.

### 3.1. Synthesis

A common synthetic route to **2,6-Dimethoxy-4-propylphenol** and related compounds involves the reductive catalytic fractionation of lignin from biomass, such as poplar wood.

- Protocol: Reductive Catalytic Fractionation of Lignin
  - Depolymerization: Lignin is depolymerized in a suitable solvent system.
  - Catalysis: A catalyst, often a noble metal such as platinum on a support (e.g., Pt/C), is used to facilitate the hydrogenation and cleavage of ether linkages within the lignin polymer.
- Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures in a hydrogen atmosphere.

- Product Mixture: The resulting product is a complex mixture of phenolic compounds, including 4-propylsyringol and 4-propylguaiacol.

### 3.2. Purification

The purification of **2,6-Dimethoxy-4-propylphenol** from a reaction mixture can be achieved through extraction and crystallization.[1]

- Protocol: Purification by Extraction and Crystallization[1]
  - Liquid-Liquid Extraction: The crude product mixture is dissolved in an appropriate organic solvent and washed with aqueous solutions to remove impurities. The choice of solvents will depend on the specific impurities present.
  - Crystallization: The extracted product is then purified by crystallization. This may involve dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound. The purity of the isolated 4-propylsyringol can reach up to 98.3% using this method.[1]

### 3.3. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
  - Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer. Typical chemical shifts for related methoxyphenols can be used as a reference for signal assignment. For example, in a related compound, 2-Methoxy-4-propylphenol, the aromatic protons appear between  $\delta$  6.68-6.83 ppm, the methoxy protons at  $\delta$  3.79 ppm, and the propyl chain protons between  $\delta$  0.94-2.52 ppm in  $\text{CDCl}_3$ .[6]
- Infrared (IR) Spectroscopy:
  - Sample Preparation: The IR spectrum can be obtained from a thin film of the liquid sample between two salt plates (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ) or as a solution in a suitable solvent (e.g.,  $\text{CCl}_4$ ).

- Acquisition: The spectrum is recorded using an FTIR spectrometer. Expected characteristic absorption bands include a broad O-H stretch around  $3300\text{-}3500\text{ cm}^{-1}$ , C-H stretches just below  $3000\text{ cm}^{-1}$ , aromatic C=C stretches around  $1500\text{-}1600\text{ cm}^{-1}$ , and C-O stretches in the  $1000\text{-}1300\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS):
  - Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
  - Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
  - Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragment ions are determined. For GC-MS analysis, characteristic ions can be monitored for quantification.

[7]

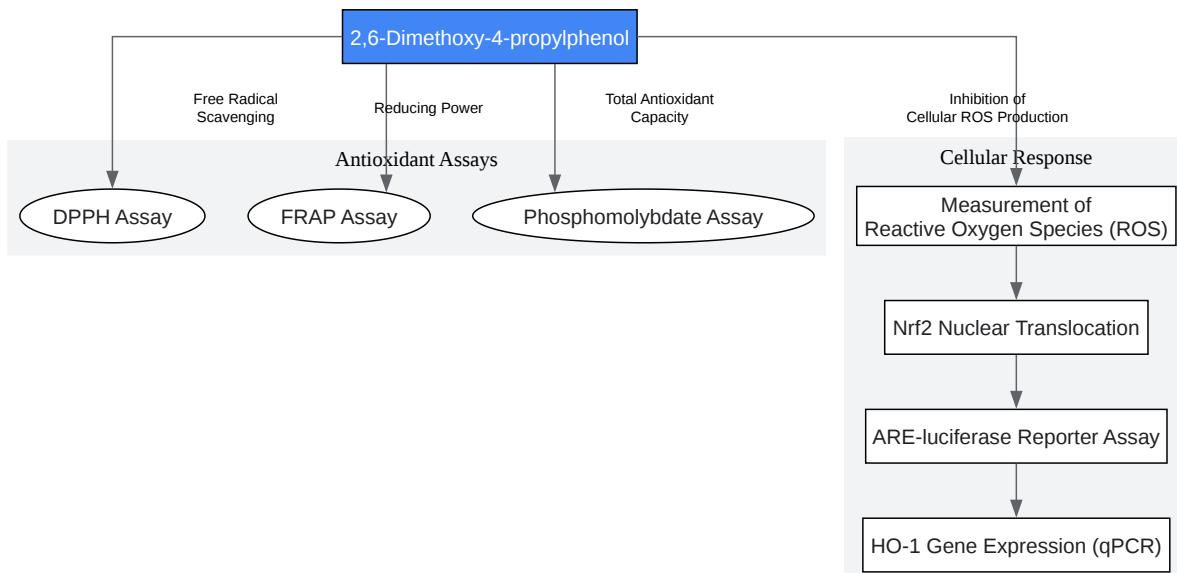
## Signaling Pathways and Biological Activity

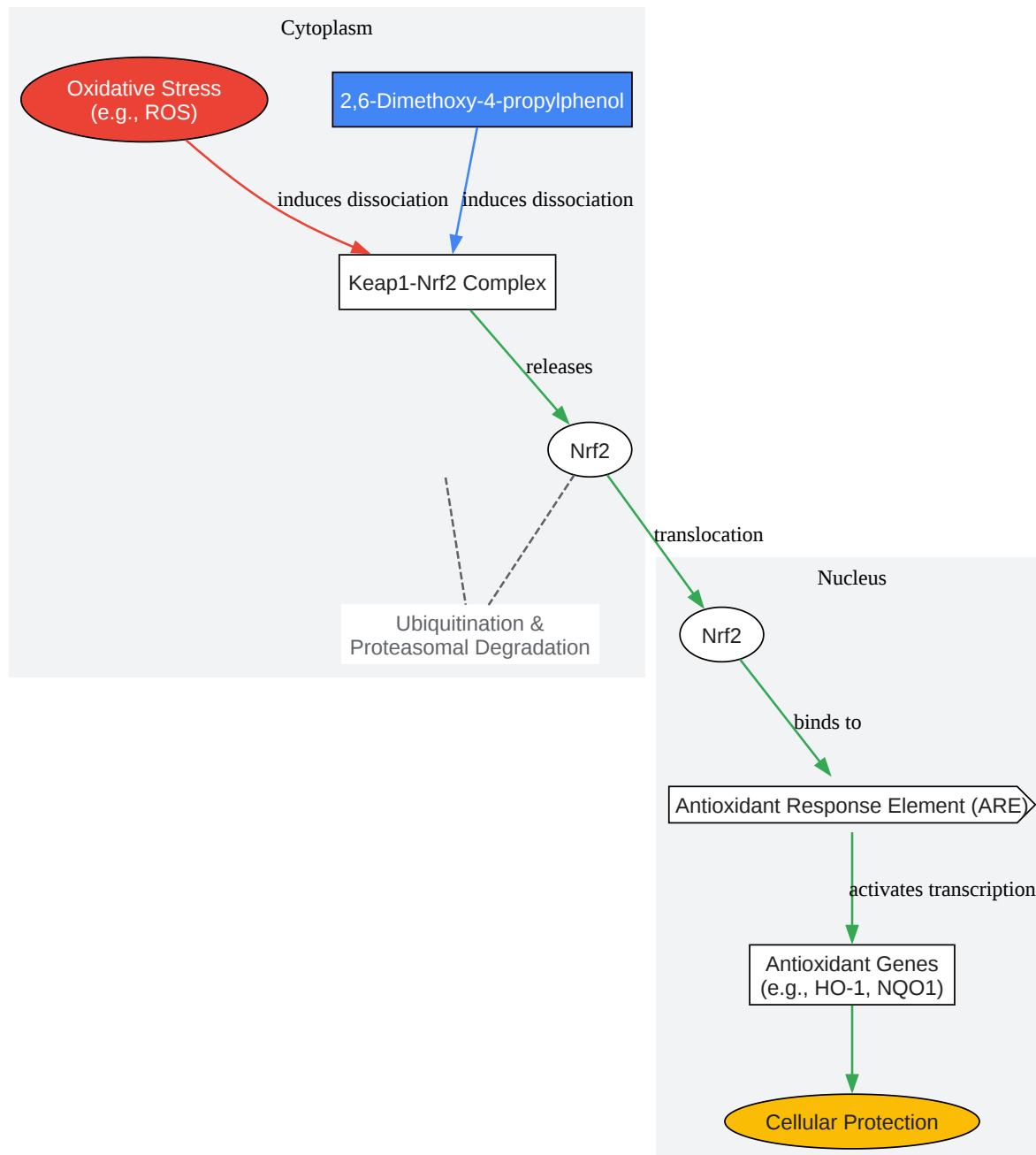
**2,6-Dimethoxy-4-propylphenol** and structurally related phenolic compounds have been reported to possess antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.

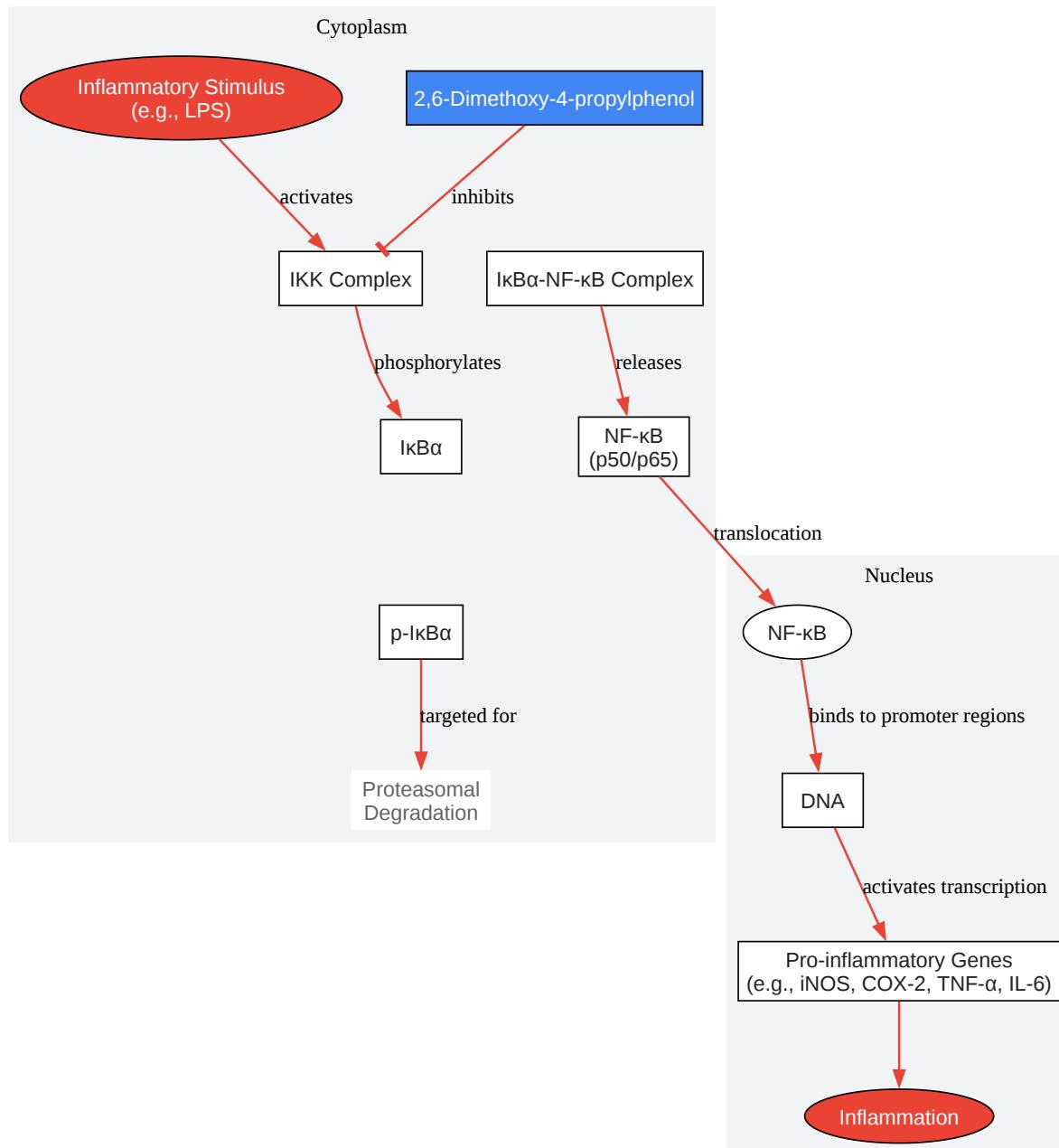
### 4.1. Antioxidant Activity and the Nrf2/ARE Pathway

Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress. One of the key mechanisms by which cells respond to oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct studies on **2,6-Dimethoxy-4-propylphenol** are limited, related compounds have been shown to activate this pathway.

Workflow for Assessing Antioxidant Activity:





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